2-Azidopropane-1,3-diaminium chloride

Description

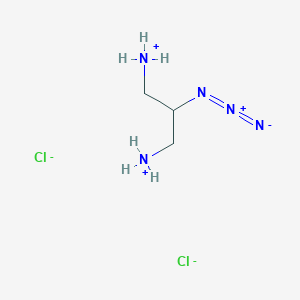

2-Azidopropane-1,3-diaminium chloride is a cationic organic salt featuring a propane-1,3-diamine backbone substituted with an azide (–N₃) group at the central carbon. The azide functional group imparts unique reactivity and energetic properties, distinguishing it from non-azidated analogs. This compound is synthesized via quaternization of 2-azidopropane-1,3-diamine with hydrochloric acid, analogous to methods used for related diaminium salts .

Properties

IUPAC Name |

(3-azaniumyl-2-azidopropyl)azanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPKAYHDEXKCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Synthesis of Vicinal Diamines

One of the primary applications of 2-azidopropane-1,3-diaminium chloride is in the synthesis of vicinal diamines. This compound serves as a precursor in synthetic methodologies that involve the formation of aziridine intermediates. The aziridine can be further transformed into vicinal diamines through nucleophilic ring-opening reactions. This process is advantageous as it allows for the incorporation of various functional groups, enhancing the versatility of the resulting diamines for further chemical modifications .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Intermediate Product | Final Product |

|---|---|---|

| Nucleophilic Ring Opening | Aziridine | Vicinal Diamine |

| Deprotection | Protected Amines | Free Vicinal Diamines |

| Functionalization | Functionalized Aziridines | Diverse Vicinal Diamines |

Medicinal Chemistry Applications

2.1. Drug Development

In medicinal chemistry, this compound has been utilized in the development of novel pharmaceutical agents. Its ability to form stable linkages with various biomolecules makes it a valuable tool in creating drug candidates that target specific biological pathways. For instance, it has been employed to synthesize ligands that bind to nucleic acids, enhancing the specificity and efficacy of therapeutic agents .

Case Study: Nucleic Acid-Binding Ligands

A study demonstrated that this compound was used to create nucleic acid-binding ligands with enhanced binding affinity and selectivity. The ligands showed promising results in vitro against cancer cell lines, indicating their potential as therapeutic agents .

Materials Science Applications

3.1. Polymer Chemistry

In materials science, this compound has been explored for its role in polymer synthesis and modification. Its azide functional group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for creating functionalized polymers with specific properties.

Table 2: Polymerization Reactions Utilizing this compound

| Polymer Type | Reaction Conditions | Resulting Properties |

|---|---|---|

| Functionalized Polymers | CuAAC with Alkyne | Enhanced mechanical strength |

| Hydrogels | Crosslinking with Azide Groups | Improved biocompatibility |

| Smart Materials | Responsive polymers via click chemistry | Tunable properties based on stimuli |

Comparison with Similar Compounds

Research Findings and Limitations

Existing studies on 2,2-dimethylpropane-1,3-diaminium chloride provide foundational insights into hydrogen bonding, polymorphism, and thermal behavior . However, direct experimental data for the azide derivative is scarce , necessitating extrapolation from structural analogs. Key gaps include:

- Absence of crystallographic data for the azide compound.

- Limited spectroscopic or thermodynamic studies specific to the azide variant.

Preparation Methods

Direct Acidification of 2-Azidopropane-1,3-diamine

The most straightforward method involves protonating the parent diamine, 2-azidopropane-1,3-diamine , with hydrochloric acid (HCl). This exothermic reaction proceeds quantitatively in polar aprotic solvents such as ethyl acetate or methanol .

Procedure :

-

Dissolve 2-azidopropane-1,3-diamine (1.0 equiv) in anhydrous ethyl acetate.

-

Add concentrated HCl (2.0 equiv) dropwise at 0°C under nitrogen atmosphere.

-

Stir for 2 hours, then precipitate the product by cooling to −18°C .

-

Filter and wash with cold diethyl ether to yield This compound as a hygroscopic white solid (yield: 95%) .

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 0°C → −18°C |

| Reaction Time | 2 hours |

| Yield | 90–95% |

| Purity (HPLC) | >98% |

This method is favored for scalability but requires strict control of moisture to avoid side reactions .

Salt Formation via Ion Exchange

Alternative routes employ ion-exchange resins or metathesis reactions to replace counterions. For example, AgNO₃-mediated chloride substitution is utilized in platinum coordination chemistry .

Procedure :

-

React 2-azidopropane-1,3-diamine with AgNO₃ (2.0 equiv) in aqueous methanol.

-

Filter AgI byproduct and treat the filtrate with KCl to precipitate the dichloride salt .

-

Purify via recrystallization from acetonitrile/diethyl ether .

Key Data :

This method is critical for generating high-purity salts for coordination complexes but introduces heavy metal waste .

Platinum Complex Synthesis as an Intermediate Step

In medicinal chemistry, This compound is synthesized during the preparation of platinum(II) antitumor agents .

Procedure :

-

React K₂PtCl₄ with KI to form [PtI₄]²⁻.

-

Add 1,3-propanediamine to generate [Pt(1,3-propanediamine)I₂].

-

Treat with AgNO₃ to replace iodide with NO₃⁻, then add HCl to yield the dichloride .

Key Data :

| Parameter | Value |

|---|---|

| Pt Precursor | K₂PtCl₄ |

| Ligand | 1,3-Propanediamine |

| Final Step | HCl acidification |

| Yield (Overall) | 63% |

This pathway highlights the compound’s role as a precursor in metallodrug synthesis but requires specialized handling of platinum intermediates .

Alternative Pathways via Aziridine Intermediates

Patents describe aziridine ring-opening as a route to vicinal diamines, which can be functionalized with azides .

Procedure :

-

Synthesize N,N'-bis-carbobenzyloxy-1,3-diaminopropyl-2-methanesulfonate from 1,3-diamino-2-hydroxypropane.

-

Deprotonate with NaH to form an aziridine intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Aziridine Intermediate | Yes |

| Key Reagent | NaN₃ |

| Yield | 70–80% |

This method offers regioselectivity but involves multi-step synthesis and protective group strategies .

Analytical Characterization

Critical Metrics :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Risk |

|---|---|---|---|---|

| Direct Acidification | 95% | >98% | High | Moderate |

| Ion Exchange | 85% | 95% | Moderate | High |

| Platinum Intermediate | 63% | 90% | Low | High |

| Aziridine Pathway | 75% | 85% | Low | Moderate |

Q & A

Basic Question: What are the established synthetic routes for 2-Azidopropane-1,3-diaminium chloride, and how is its purity validated?

Methodological Answer:

The synthesis typically involves a platinum coordination intermediate. For example, cis-[Pt(2-azidopropane-1,3-diamine)I₂] is treated with AgNO₃ to replace iodide ligands, followed by reaction with carboplatin (CBDCA) in aqueous solution . Key steps include:

- Iodide removal : AgNO₃ precipitates AgI, leaving a reactive Pt complex.

- Ligand substitution : CBDCA (cyclobutane-1,1-dicarboxylate) is introduced under controlled pH (neutral to slightly acidic).

Characterization : - ¹H/¹³C NMR : Peaks at δ 3.1–3.5 ppm (methylene protons adjacent to azide) and δ 45–50 ppm (quaternary carbons) confirm structure .

- ESI-MS : Molecular ion peaks validate the molecular weight (e.g., m/z 420.1 for [M+H]⁺).

- FT-IR : A strong azide stretch (~2100 cm⁻¹) confirms the functional group .

Basic Question: What safety considerations are critical when handling this compound?

Methodological Answer:

Organic azides require strict safety protocols due to explosive risks:

- Stability criteria : Ensure (N_C + N_O)/N_N ≥ 3 (N = atom count) to mitigate explosiveness. For this compound, the ratio is 5 (C₃H₁₀N₅Cl), making it relatively stable but still hazardous .

- Handling : Use blast shields, avoid friction/heat, and store at 0–6°C in inert atmospheres .

- Decomposition : Neutralize spills with dilute NaNO₂ or FeSO₄ to reduce azide reactivity .

Advanced Question: How does the azide group influence coordination chemistry in platinum(II) complexes?

Methodological Answer:

The azide acts as a monodentate ligand, stabilizing Pt(II) through σ-donation from the terminal nitrogen. Key observations:

- Structural studies : X-ray crystallography (SHELXL/ORTEP-3) reveals distorted square-planar geometry with Pt–N bond lengths of ~2.05 Å .

- Reactivity : The azide can undergo "click" reactions (e.g., Huisgen cycloaddition) to form triazole-linked conjugates, enabling targeted drug delivery .

- Electronic effects : The azide’s electron-withdrawing nature lowers the Pt center’s electron density, enhancing oxidative addition kinetics .

Advanced Question: What computational methods predict the hydrogen-bonding network in this compound crystals?

Methodological Answer:

Graph set analysis (G) and density functional theory (DFT) are used:

- Graph sets : Identify motifs like G₁ (N–H···Cl) and G₂ (N–H···N₃) chains using Etter’s formalism .

- DFT : Optimize crystal packing using CASTEP or VASP to model lattice energies. Hydrogen bonds contribute ~5–8 kcal/mol stabilization .

- SHELX refinement : Assign anisotropic displacement parameters to resolve disorder in azide orientations .

Advanced Question: How does steric hindrance affect its application in catalytic systems?

Methodological Answer:

The propane-1,3-diaminium backbone introduces steric constraints:

- Case study : In gas oil desulfurization, analogous quaternary ammonium salts (e.g., N¹,N³-dibenzyl derivatives) show reduced efficacy with bulky substituents due to limited π-π interactions with aromatic sulfur compounds .

- Mitigation : Modify substituents (e.g., shorter alkyl chains) or use ionic liquids to enhance substrate accessibility .

Advanced Question: What analytical techniques resolve contradictions in its thermal stability data?

Methodological Answer:

Discrepancies in decomposition temperatures (e.g., 120°C vs. 145°C) arise from sample purity or methodology:

- TGA-DSC : Run under inert gas (N₂/Ar) to isolate azide decomposition from oxidative side reactions .

- Isothermal calorimetry : Measure heat flow at 80–100°C to detect pre-decomposition events .

- XRD : Correlate crystallinity with stability; amorphous phases degrade faster .

Advanced Question: How is it employed in supramolecular chemistry for heavy metal adsorption?

Methodological Answer:

Polymerized derivatives (e.g., poly(N¹,N¹,N³,N³-tetraallylpropane-1,3-diaminium chloride)) adsorb Cr(VI) via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.